molecular formula C20H34O2 B1165184 1α-Methyl-5α-androstane-3α,17β-diol

1α-Methyl-5α-androstane-3α,17β-diol

Cat. No. B1165184
M. Wt: 306.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Analytical reference standard for Methenolone metabolite

Scientific Research Applications

NMR Spectra Analysis

  • The proton magnetic resonance (NMR) spectra of various androstane derivatives, including 1α-Methyl-5α-androstane-3α,17β-diol, were analyzed. This study aids in understanding the structural and chemical properties of these compounds through NMR in different solvents like chloroform-d and pyridine-d5 (Templeton & Jackson, 1983).

Metabolic Pathways in Rabbits

  • Research on the metabolism of 17α-methyl-5α-dihydrotestosterone in rabbits identified various hydroxylated metabolites, including 1α-Methyl-5α-androstane-3α,17β-diol. This study provides insights into the biotransformation and metabolic pathways of androstane derivatives in animal models (Templeton, Choi, & Seaman, 1982).

Glucuronidation Processes

  • The glucuronidation of 5α-androstane-3α,17β-diol (3α-diol) was carried out using different methods. This research contributes to understanding the conjugation processes of steroids, which is essential in the context of metabolism and excretion (Rao, Rodríguez, & Miller, 1986).

Measurement in Human Plasma

  • The measurement of 5α-androstane-3α,17β-diol in human plasma was achieved through radioimmunoassay. This study is significant in understanding the concentration and presence of this compound in human physiology (Jacolot, Adeline, Berthou, & Floch, 1985).

Effect on Prostate Cancer Cells

  • A study showed that 5α-androstane-3α,17β-diol activates pathways that resemble epidermal growth factor-responsive pathways in stimulating human prostate cancer cell proliferation. This research highlights the potential role of this compound in cancer cell biology (Zimmerman et al., 2004).

Liver Enzyme Activity Studies

  • Investigations into the regulation of hydroxylation of 5α-androstane-3α, 17β-diol in liver microsomes from rats have provided insights into the enzyme activity related to steroid metabolism, highlighting gender differences in enzymatic responses (Berg & Gustafsson, 1973).

Metabolic Investigations of Novel Steroids

  • A novel designer steroid, 3-chloro-17α-methyl-5α-androstan-17β-ol, was investigated for its metabolism, which revealed the presence of 1α-Methyl-5α-androstane-3α,17β-diol as a metabolite. This study contributes to understanding the metabolic fate of newly designed steroids (Cawley et al., 2016).

properties

Product Name

1α-Methyl-5α-androstane-3α,17β-diol

Molecular Formula

C20H34O2

Molecular Weight

306.48

Origin of Product

United States

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